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Compound of Interest

Compound Name: Ethyl 5-bromonicotinate

Cat. No.: B1583199 Get Quote

Ethyl 5-bromonicotinate, with the molecular formula C₈H₈BrNO₂ and a molecular weight of

230.06 g/mol , is a halogenated pyridine derivative of significant interest in medicinal chemistry

and organic synthesis.[1][2][3] Its structure, featuring a pyridine ring substituted with both a

bromine atom and an ethyl ester group, makes it a versatile building block for the synthesis of a

wide array of more complex molecules, including pharmaceuticals and agrochemicals.[2]

The unequivocal confirmation of its molecular structure is paramount for its application in

research and development, ensuring the integrity of subsequent synthetic steps and the purity

of final products. This guide provides a comprehensive analysis of the core spectroscopic data

—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that

collectively serve as the structural fingerprint of ethyl 5-bromonicotinate. We will delve into

the causality behind the observed spectral features, grounding our interpretation in the

fundamental principles of spectroscopy and established empirical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Connectivity
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed

information about the chemical environment, connectivity, and spatial relationships of atoms

within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective
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Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their

electronic surroundings (chemical shift, δ), their neighboring protons (spin-spin coupling, J),

and their relative quantities (integration).

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 5-bromonicotinate in ~0.6

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The

deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock

signal for the spectrometer.

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Data Acquisition: Acquire the spectrum at room temperature. The process involves shimming

the magnetic field to ensure homogeneity, tuning the probe, and acquiring the Free Induction

Decay (FID) signal over a number of scans to improve the signal-to-noise ratio.

Data Processing: Perform a Fourier transform on the FID to generate the frequency-domain

spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift scale

using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like

tetramethylsilane (TMS) at 0.00 ppm.

Signal
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

a ~9.0 - 9.2 Doublet (d) ~2.0 1H H-2

b ~8.8 - 8.9 Doublet (d) ~2.0 1H H-6

c ~8.4 - 8.5
Triplet (t) or

dd
~2.0 1H H-4

d ~4.4 Quartet (q) ~7.1 2H -O-CH₂-CH₃

e ~1.4 Triplet (t) ~7.1 3H -O-CH₂-CH₃

Note: Exact chemical shifts can vary slightly depending on solvent and concentration.
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The ¹H NMR spectrum is logically divided into two regions: the downfield aromatic region and

the upfield aliphatic region.

The Aromatic Protons (a, b, c): The protons on the pyridine ring are significantly deshielded

(shifted downfield) due to the ring current effect inherent to aromatic systems and the

electron-withdrawing nature of the ring nitrogen.[4][5]

H-2 (a) and H-6 (b): These two protons are in the ortho positions relative to the

electronegative nitrogen atom, causing them to be the most deshielded protons on the

ring.[6] They appear as distinct signals because the substitution pattern (ester at C-3,

bromine at C-5) makes them chemically non-equivalent. Each appears as a small doublet

due to coupling with H-4 (meta-coupling, ⁴J), which is typically small (~2 Hz).

H-4 (c): This proton is in the para position to the nitrogen. It experiences coupling from

both H-2 and H-6, and thus appears as a triplet (or a doublet of doublets if the coupling

constants are slightly different).

The Ethyl Group Protons (d, e):

Methylene Protons (d): The two protons of the -CH₂- group are adjacent to an oxygen

atom, which deshields them to ~4.4 ppm. They are split into a quartet by the three

neighboring protons of the methyl group (n+1 rule, 3+1=4).

Methyl Protons (e): The three protons of the -CH₃ group are the most shielded in the

molecule, appearing furthest upfield at ~1.4 ppm. They are split into a triplet by the two

neighboring protons of the methylene group (n+1 rule, 2+1=3).
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Aromatic Ring

Ethyl Group

H-2 (~9.1 ppm)

H-4 (~8.4 ppm)

 ⁴J ≈ 2 Hz

H-6 (~8.8 ppm)

 ⁴J ≈ 2 Hz

-CH2- (~4.4 ppm) -CH3 (~1.4 ppm)
 ³J ≈ 7.1 Hz
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Caption: ¹H-¹H spin-spin coupling network in ethyl 5-bromonicotinate.

¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each chemically unique

carbon atom, with its chemical shift indicating its electronic environment.

The protocol is analogous to that for ¹H NMR, with the spectrometer configured to observe the

¹³C nucleus. A broadband proton decoupler is used to irradiate the protons, which collapses the

C-H coupling and simplifies the spectrum to single lines for each carbon, enhancing the signal-

to-noise ratio.
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Chemical Shift (δ, ppm) Assignment

~163 - 164 C=O (Ester Carbonyl)

~154 - 155 C-2

~151 - 152 C-6

~140 - 141 C-4

~128 - 129 C-3

~120 - 121 C-5

~62 -O-CH₂-CH₃

~14 -O-CH₂-CH₃

Note: Chemical shifts are relative to TMS at 0.00 ppm.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule,

appearing far downfield (~163 ppm) due to the double bond to one oxygen and a single bond

to another.

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the

nitrogen, bromine, and ester substituents.

C-2 and C-6: These carbons, adjacent to the nitrogen, are significantly downfield, with

typical values for pyridine-like carbons being around 150 ppm.[7]

C-5: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of

bromine shifts this carbon's resonance upfield relative to what might otherwise be

expected, to around 120 ppm.

C-3: This carbon, attached to the ester group, appears around 128 ppm.

C-4: This is the remaining aromatic carbon, appearing around 140 ppm.

Aliphatic Carbons: The ethyl group carbons are found in the upfield region of the spectrum.

The methylene carbon (-CH₂-) is bonded to oxygen and is therefore more deshielded (~62
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ppm) than the terminal methyl carbon (-CH₃), which appears far upfield (~14 ppm).

Downfield (Aromatic & Carbonyl) Upfield (Aliphatic)

C=O
~163 ppm

C-2
~154 ppm

C-6
~151 ppm

C-4
~140 ppm

C-3
~128 ppm

C-5
~120 ppm

-CH2-
~62 ppm

-CH3
~14 ppm

Click to download full resolution via product page

Caption: ¹³C NMR chemical shift regions for ethyl 5-bromonicotinate.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to the energy of its molecular vibrations. It is an exceptionally powerful tool for

identifying the functional groups present.

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond) of the FTIR spectrometer is clean.[1]

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O).

Sample Application: Place a small amount of the solid ethyl 5-bromonicotinate powder

onto the ATR crystal and apply pressure using the anvil to ensure good contact.

Spectrum Acquisition: Collect the sample spectrum. The instrument software will

automatically ratio the sample scan against the background scan to produce the final

absorbance or transmittance spectrum.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3100-3000 Medium-Weak C-H Stretch Aromatic (Pyridine)

~2980-2850 Medium-Weak C-H Stretch Aliphatic (Ethyl)

~1730 Strong, Sharp C=O Stretch Ester

~1600-1400 Medium-Weak C=C, C=N Stretch Aromatic Ring

~1300-1250 Strong C-O Stretch (asymm.) Ester

~1150-1100 Strong C-O Stretch (symm.) Ester

~700-600 Medium C-Br Stretch Bromo-aromatic

The IR spectrum of ethyl 5-bromonicotinate is dominated by features characteristic of an

aromatic ester.

The Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the spectrum is the

strong, sharp absorption around 1730 cm⁻¹. This is the classic stretching frequency for a

carbonyl group in an aromatic ester.[8][9] Its high intensity is due to the large change in

dipole moment during the vibration.

The Ester C-O Stretches: Esters are characterized by two distinct C-O stretching vibrations,

often referred to as the "Rule of Three" along with the C=O peak.[10] A strong, asymmetric

C-C-O stretch appears around 1300-1250 cm⁻¹, and another strong, symmetric O-C-C

stretch is found around 1150-1100 cm⁻¹.[10] The presence of these two strong bands in this

region is a highly reliable indicator of an ester functional group.

C-H Stretches: The region above 3000 cm⁻¹ contains the stretching vibrations for C-H bonds

where the carbon is sp² hybridized (aromatic), while the region just below 3000 cm⁻¹ shows

the C-H stretches for sp³ hybridized carbons (aliphatic ethyl group).[9]

Aromatic Ring Vibrations: A series of absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ are

due to the C=C and C=N bond stretching vibrations within the pyridine ring.
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C-Br Stretch: The C-Br stretch is expected in the low-frequency fingerprint region (below 700

cm⁻¹). While present, its assignment can be less certain as it often overlaps with other

bending vibrations.

Acquire IR Spectrum

Strong, sharp peak
at ~1730 cm⁻¹?

Strong peaks at
~1250 & ~1100 cm⁻¹?

Yes (C=O Present)

Analyze C-H region
(~3100-2850 cm⁻¹)

Yes (Ester Confirmed)

Peaks > 3000 cm⁻¹
(Aromatic C-H)

Peaks < 3000 cm⁻¹
(Aliphatic C-H)

Structure consistent with
Aromatic Ester

Click to download full resolution via product page

Caption: Decision workflow for interpreting the IR spectrum of ethyl 5-bromonicotinate.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its

structure through the analysis of its fragmentation pattern upon ionization.

Sample Preparation: Prepare a dilute solution of ethyl 5-bromonicotinate in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC)

inlet, where it is vaporized.

Separation: The vaporized sample travels through a GC column, which separates the

analyte from any impurities.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the Mass

Spectrometer. In Electron Ionization (EI) mode, high-energy electrons bombard the

molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).

Analysis: The molecular ion and any fragment ions formed are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z). A detector records the abundance of each ion.

Mass-to-Charge (m/z) Relative Abundance
Proposed Fragment
Identity

229, 231 Moderate [M]⁺• (Molecular Ion)

201, 203 Moderate [M - C₂H₄]⁺•

184, 186 High [M - OCH₂CH₃]⁺

156, 158 Moderate [M - CO₂Et]⁺

105 Low [C₅H₄N-C=O]⁺

77 Moderate [C₅H₄N]⁺ (loss of Br)
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The Molecular Ion and Bromine's Isotopic Signature: The most critical feature in the mass

spectrum is the molecular ion peak. Because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br,

in nearly a 1:1 natural abundance, any fragment containing a bromine atom will appear as a

pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.

[11][12] For ethyl 5-bromonicotinate (C₈H₈⁷⁹BrNO₂ and C₈H₈⁸¹BrNO₂), this results in a

characteristic doublet at m/z 229 and 231.[1] This doublet is definitive proof of the presence

of one bromine atom in the molecule.

Major Fragmentation Pathways: The excess energy imparted during ionization causes the

molecular ion to fragment in predictable ways.

Loss of Ethoxy Radical: A very common fragmentation for ethyl esters is the cleavage of

the C-O single bond to lose an ethoxy radical (•OCH₂CH₃, mass 45). This results in a

strong peak for the bromonicotinoyl cation at m/z 184 and 186.

Loss of Ethylene: Another fragmentation pathway can involve the loss of a neutral

ethylene molecule (C₂H₄, mass 28), leading to the fragment ions at m/z 201 and 203.

Loss of Carboethoxy Radical: Cleavage of the bond between the ring and the ester group

results in the loss of the •CO₂Et radical (mass 73), giving the bromopyridine radical cation

at m/z 156 and 158.

[C₈H₈BrNO₂]⁺•
m/z 229, 231

(Molecular Ion)

[M - •OEt]⁺
m/z 184, 186

- •OCH₂CH₃

[M - C₂H₄]⁺•
m/z 201, 203

- C₂H₄

[M - •CO₂Et]⁺•
m/z 156, 158

- •CO₂Et

Click to download full resolution via product page

Caption: Primary fragmentation pathways for ethyl 5-bromonicotinate in EI-MS.

Conclusion: A Cohesive Structural Portrait
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The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry

provides an unambiguous and self-validating confirmation of the structure of ethyl 5-
bromonicotinate. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, including

the substitution pattern on the pyridine ring and the structure of the ethyl ester chain. IR

spectroscopy confirms the presence of the key ester and aromatic functional groups through

their characteristic vibrational frequencies. Finally, mass spectrometry establishes the correct

molecular weight and confirms the presence of a single bromine atom through its distinctive

isotopic signature, with fragmentation patterns that are fully consistent with the assigned

structure. This comprehensive spectral dataset serves as a reliable reference for researchers,

scientists, and drug development professionals, ensuring identity and purity in its myriad

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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